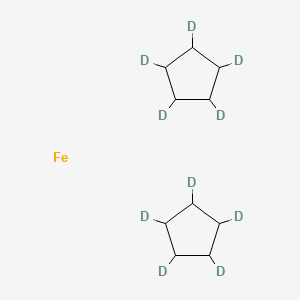

Ferrocene-d10, Iron, di(cyclopentadienyl-d5), Decadeuteroferrocene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ferrocene-D10 is a deuterated derivative of ferrocene, an organometallic compound with the formula Fe(C5H5)2. Ferrocene itself is a “sandwich” compound consisting of two cyclopentadienyl rings bound to a central iron atom. The deuterated version, Ferrocene-D10, has all hydrogen atoms in the cyclopentadienyl rings replaced by deuterium atoms. This modification is often used in scientific research to study reaction mechanisms and kinetics due to the isotope effect.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ferrocene-D10 can be synthesized by several methods. One common approach involves the reaction of deuterated cyclopentadiene with iron(II) chloride. The process typically involves the following steps:

Preparation of Deuterated Cyclopentadiene: Deuterated cyclopentadiene is prepared by the deuteration of cyclopentadiene using deuterium gas or deuterated solvents.

Formation of Sodium Cyclopentadienide: The deuterated cyclopentadiene is then treated with sodium metal to form sodium cyclopentadienide.

Reaction with Iron(II) Chloride: The sodium cyclopentadienide is reacted with iron(II) chloride to form Ferrocene-D10.

Industrial Production Methods

While the laboratory synthesis of Ferrocene-D10 is well-documented, its industrial production is less common due to the specialized nature of deuterated compounds. the principles remain the same, involving the large-scale deuteration of cyclopentadiene and subsequent reaction with iron(II) chloride under controlled conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Ferrocene-D10 undergoes various types of chemical reactions, similar to its non-deuterated counterpart:

Oxidation: Ferrocene-D10 can be oxidized to form the ferrocenium cation.

Reduction: It can be reduced back from the ferrocenium cation to ferrocene.

Substitution: Electrophilic aromatic substitution reactions, such as acetylation, alkylation, and sulfonation, are common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and silver nitrate (AgNO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) are used.

Substitution: Reagents such as acetyl chloride (CH3COCl) and aluminum chloride (AlCl3) are used for acetylation reactions.

Major Products

Oxidation: The major product is the ferrocenium cation.

Substitution: Products include acetylferrocene, alkylferrocene, and sulfonylferrocene, depending on the substituent introduced.

Applications De Recherche Scientifique

Ferrocene-D10 has a wide range of applications in scientific research:

Chemistry: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its well-defined chemical shifts.

Biology: Studied for its potential use in bioorganometallic chemistry, including drug design and delivery.

Medicine: Investigated for its anticancer and antimalarial properties.

Industry: Used in the development of advanced materials, such as ferrocene-containing polymers and sensors.

Mécanisme D'action

The mechanism by which Ferrocene-D10 exerts its effects is primarily through its ability to undergo redox reactions. The ferrocenium cation can interact with various biological molecules, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death, which is particularly useful in anticancer applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cobaltocene: Similar to ferrocene but with cobalt instead of iron.

Nickelocene: Contains nickel in place of iron.

Ruthenocene: Contains ruthenium instead of iron.

Uniqueness

Ferrocene-D10 is unique due to its deuterium atoms, which provide distinct advantages in studying reaction mechanisms and kinetics. The isotope effect allows researchers to gain insights into the pathways and intermediates involved in various chemical reactions.

Conclusion

Ferrocene-D10 is a valuable compound in scientific research, offering unique properties due to its deuterium content. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and important compound in the field of organometallic chemistry.

Propriétés

Formule moléculaire |

C10H20Fe |

|---|---|

Poids moléculaire |

206.17 g/mol |

Nom IUPAC |

iron;1,2,3,4,5-pentadeuteriocyclopentane |

InChI |

InChI=1S/2C5H10.Fe/c2*1-2-4-5-3-1;/h2*1-5H2;/i2*1D,2D,3D,4D,5D; |

Clé InChI |

KPCCMGYPEIQAEN-DQPUZLHUSA-N |

SMILES isomérique |

[2H]C1C(C(C(C1[2H])[2H])[2H])[2H].[2H]C1C(C(C(C1[2H])[2H])[2H])[2H].[Fe] |

SMILES canonique |

C1CCCC1.C1CCCC1.[Fe] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B13865814.png)

![[3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13865815.png)

![2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol](/img/structure/B13865855.png)

![3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol](/img/structure/B13865870.png)

![Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13865876.png)

![Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate](/img/structure/B13865888.png)